
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxy-methylbutynyl group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalene.
Acetylation: The hydroxy group of the intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under mild conditions.
Major Products
Oxidation: Formation of naphthalen-1-yl acetic acid or naphthalen-1-yl ketone.
Reduction: Formation of N-(4-(3-Hydroxy-3-methylbut-1-en-1-yl)naphthalen-1-yl)acetamide or N-(4-(3-Hydroxy-3-methylbutyl)naphthalen-1-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Uniqueness
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and an acetamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90101-62-5 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-[4-(3-hydroxy-3-methylbut-1-ynyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12(19)18-16-9-8-13(10-11-17(2,3)20)14-6-4-5-7-15(14)16/h4-9,20H,1-3H3,(H,18,19) |
Clé InChI |
LCJNDPYHRDIWPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





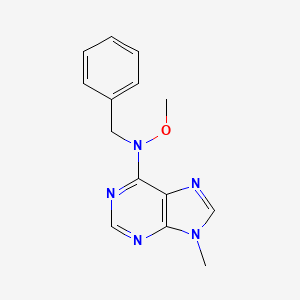
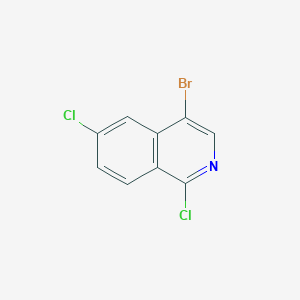


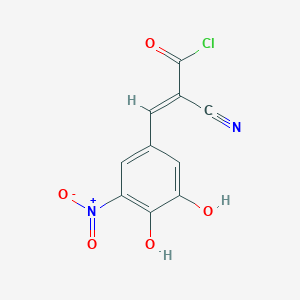
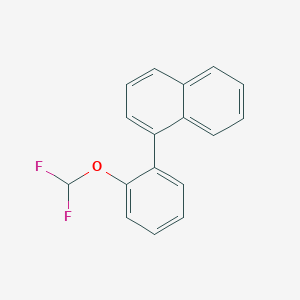
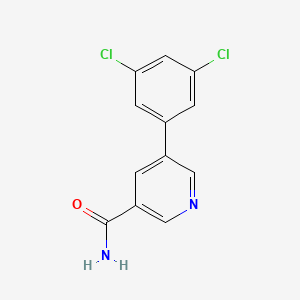
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
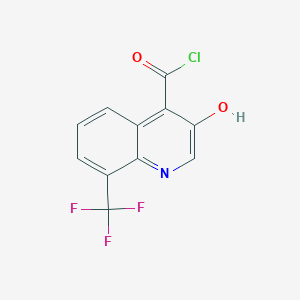
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
